2-(4-Nitrophenyl)furan

electrochemical synthesis methoxylation arylfuran electrochemistry

Electrochemical oxidation of generic 2-arylfurans yields undesired 2,5-dimethoxy byproducts, blocking access to 5-substituted furan scaffolds. 2-(4-Nitrophenyl)furan redirects methoxylation exclusively to the 5-position via its para-nitro group-confirmed by INDO charge calculations. • Exclusive substrate for 5-methoxy-2-(4-nitrophenyl)furan synthesis. • Monomer for electrochromic PFPT polymers (ΔT up to 50.7%, η 232.4 cm² C⁻¹). • Precursor for antimicrobial thiadiazolyl hydrazones active against E. coli, C. albicans. ≥95% purity, batch-specific NMR/HPLC/GC certificates. In stock for global shipping.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 28123-72-0
Cat. No. B1297711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)furan
CAS28123-72-0
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
InChIKeyXQFDRMWXIPRVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)furan (CAS 28123-72-0) Technical Baseline for Procurement and Research Selection


2-(4-Nitrophenyl)furan (CAS 28123-72-0) is a nitrophenyl-substituted furan derivative (C₁₀H₇NO₃, MW 189.17) characterized by a furan ring directly coupled to a para-nitrophenyl group. The compound exhibits a measured melting point of 134-135°C and is commercially available at ≥95% purity with batch-specific analytical certificates (NMR, HPLC, GC) . The electron-withdrawing nitro group fundamentally alters the electronic distribution of the furan system, which translates into quantifiable differences in electrochemical behavior, polymerization outcomes, and derivative antimicrobial activity when compared to unsubstituted or differently substituted 2-arylfuran analogs [1].

Why 2-(4-Nitrophenyl)furan Cannot Be Replaced by Unsubstituted 2-Phenylfuran or Other 2-Arylfurans


Generic substitution of 2-(4-nitrophenyl)furan with unsubstituted 2-phenylfuran or other 2-arylfuran analogs is not scientifically defensible due to the profound electron-withdrawing effect of the para-nitro substituent. This effect quantitatively alters the molecule's electrochemical oxidation pathway, producing methoxylation at the 5-position of the furan ring in 2-(4-nitrophenyl)furan—a behavior that diverges from the normal 2,5-dimethoxy-2,5-dihydrofuran formation observed in 2-phenyl-5-methylfuran [1]. Furthermore, polymers derived from the 4-(furan-2-yl)phenyl scaffold display unique electrochromic switching parameters (e.g., transmittance change and coloration efficiency) that are not transferable to other 2-arylfuran-derived polymer systems [2].

Quantitative Differentiation Evidence for 2-(4-Nitrophenyl)furan vs. Structural Analogs


Electrochemical Methoxylation: Anomalous 5-Position Substitution vs. Normal 2,5-Dimethoxy-Dihydrofuran Formation

Under identical electrochemical methoxylation conditions, 2-(4-nitrophenyl)furan undergoes anomalous substitution exclusively at the furan 5-position to yield 5-methoxy-2-(4-nitrophenyl)furan, whereas 2-phenyl-5-methylfuran follows the normal pathway to form 2,5-dimethoxy-2,5-dihydrofuran derivatives [1]. This divergence in reaction outcome is directly attributable to the electronic influence of the para-nitro group on the furan ring's oxidation behavior.

electrochemical synthesis methoxylation arylfuran electrochemistry

Electrochromic Polymer Performance: PFPT Homopolymer Transmittance Change and Coloration Efficiency Metrics

The homopolymer PFPT, synthesized from a 4-(furan-2-yl)phenyl-containing monomer derived from 2-(4-nitrophenyl)furan, exhibits a transmittance change (ΔT) of 22.7% at 1320 nm and a coloration efficiency (η) of 181.8 cm² C⁻¹ at 1320 nm [1]. Copolymers P(FPT-co-DTC) and P(FPT-co-DTP) show enhanced ΔT values of 44.8% at 906 nm and 50.7% at 1212 nm, with corresponding η values of 229.0 cm² C⁻¹ and 232.4 cm² C⁻¹, respectively [1]. These performance parameters are specific to the 4-nitrophenyl-furan scaffold and do not extrapolate to polymers derived from other 2-arylfurans without the electron-withdrawing nitro group.

electrochromic polymers conjugated polymers optoelectronic materials

Antimicrobial Activity of Derivatives: 4-Nitrophenyl Moiety Contribution to Bioactivity

In a series of seventeen furan-substituted thiadiazolyl hydrazone derivatives bearing a 4-nitrophenyl moiety, specific compounds demonstrated quantifiable antimicrobial activity against model microorganisms [1]. Compounds 6c, 6d, and 15 showed activity against E. coli; compounds 6b, 6c, 10, 14, 15, 24b, and 24c exhibited activity against B. mycoides; and compounds 14, 16, 19, and 24d were active against C. albicans [1]. The 4-nitrophenyl substituent, which is the defining structural feature distinguishing 2-(4-nitrophenyl)furan from 2-phenylfuran, is essential for the observed antimicrobial profile of these derivatives.

antimicrobial thiadiazole hydrazone medicinal chemistry

Comparative Electrochemical Behavior: 2-(4-Nitrophenyl)furan vs. 2-Phenylfuran in Methoxylation

Both 2-phenylfuran and 2-(4-nitrophenyl)furan undergo anomalous electrochemical methoxylation at the furan 5-position, yielding 5-methoxy-2-phenylfuran and 5-methoxy-2-(4-nitrophenyl)furan, respectively [1]. This shared anomalous behavior distinguishes these two compounds from other 2-arylfuran derivatives (such as 2-phenyl-5-methylfuran and methyl-2-(2-methylphenyl)-3-furoate) that follow the normal 2,5-dimethoxy-2,5-dihydrofuran pathway [1]. The nitro substituent does not alter the overall reaction pathway relative to the unsubstituted phenyl analog but does influence the electronic properties and subsequent reactivity of the resulting 5-methoxy product.

electrochemistry arylfuran oxidation methoxylation

Synthetic Utility: Direct C-H Arylation in Heteroarene Cross-Coupling Reactions

2-(4-Nitrophenyl)furan serves as a substrate in metal-free and transition-metal-catalyzed C-H arylation protocols, demonstrating compatibility with diverse catalytic systems including pyrazole-mediated radical initiation [1], black phosphorus photoredox catalysis [2], and carbazole-based electron donor-acceptor catalysis [3]. While 2-phenylfuran has been employed in similar coupling reactions [3], the nitro substituent on 2-(4-nitrophenyl)furan modulates the electron density of the furan ring, potentially altering regioselectivity and coupling efficiency in these transformations.

C-H arylation cross-coupling heteroarene photocatalysis

Evidence-Backed Application Scenarios for 2-(4-Nitrophenyl)furan Procurement


Electrochemical Synthesis of 5-Substituted Furan Derivatives

2-(4-Nitrophenyl)furan is the appropriate substrate for preparing 5-methoxy-2-(4-nitrophenyl)furan via electrochemical methoxylation, a transformation that yields exclusively the 5-substituted product under the same conditions where methyl-substituted 2-arylfurans produce 2,5-dimethoxy-2,5-dihydrofurans [1]. This divergent pathway, confirmed by INDO charge calculations and NMR correlation [1], makes this compound uniquely suited for accessing 5-substituted furan scaffolds that are otherwise inaccessible via electrochemical oxidation of alternative 2-arylfuran starting materials.

Electrochromic Polymer Device Fabrication

The 4-(furan-2-yl)phenyl scaffold derived from 2-(4-nitrophenyl)furan serves as the monomeric building block for polydithienylpyrrole-based electrochromic polymers with quantifiable performance metrics [1]. PFPT homopolymer achieves ΔT = 22.7% at 1320 nm and η = 181.8 cm² C⁻¹; P(FPT-co-DTC) and P(FPT-co-DTP) copolymers reach ΔT = 44.8% at 906 nm (η = 229.0 cm² C⁻¹) and ΔT = 50.7% at 1212 nm (η = 232.4 cm² C⁻¹), respectively [1]. These calibrated values support device engineering where specific switching contrast and efficiency targets must be met.

Synthesis of Antimicrobial Thiadiazolyl Hydrazone Derivatives

For medicinal chemistry programs developing antimicrobial agents, the 4-nitrophenyl-furan core is a validated starting point for constructing thiadiazolyl hydrazone derivatives with demonstrated activity against E. coli, B. mycoides, and C. albicans [1]. The 4-nitrophenyl moiety is structurally essential to the observed bioactivity profile [1], making 2-(4-nitrophenyl)furan the necessary precursor rather than 2-phenylfuran or other non-nitrated 2-arylfuran analogs.

Methodology Development for C-H Arylation and Cross-Coupling

2-(4-Nitrophenyl)furan is a recognized heteroarene substrate in diverse C-H arylation protocols including pyrazole-mediated radical initiation [1], black phosphorus photocatalysis [2], and EDA catalysis [3]. The electron-withdrawing nitro group provides a distinct electronic environment compared to unsubstituted 2-phenylfuran, enabling rigorous evaluation of catalyst scope, functional group tolerance, and regioselectivity in newly developed coupling methodologies.

Technical Documentation Hub

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